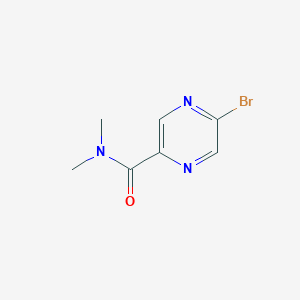

5-Bromo-N,N-dimethylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrN3O |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

5-bromo-N,N-dimethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H8BrN3O/c1-11(2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3 |

InChI Key |

WBACFKLLTQSNGH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 5-Bromo-N,N-dimethylpyrazine-2-carboxamide and its Analogues

The construction of the this compound scaffold and its analogues relies on a series of well-established and innovative synthetic strategies. These approaches focus on the formation of the pyrazine (B50134) ring, the introduction of substituents, and the elaboration of the carboxamide functional group.

Condensation Reactions in Pyrazine-2-carboxamide Synthesis

The formation of the pyrazine ring itself is often achieved through condensation reactions. A common method involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. For instance, the synthesis of 3-hydroxy-5-methylpyrazine-2-carboxamide can be achieved by reacting 2-aminomalonamide with methylglyoxal google.com. This initial pyrazine core can then be further modified to introduce the desired substituents. Another approach involves the condensation of chlorides of pyrazine-2-carboxylic acids with various amines to yield a series of pyrazine-2-carboxamides mdpi.com. For example, substituted pyrazine-2-carboxylic acid chlorides can be condensed with ring-substituted anilines to produce N-phenylpyrazine-2-carboxamides nih.govmdpi.com.

Cross-Coupling Reactions for Pyrazine Ring Functionalization (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto the pyrazine ring. rsc.org The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used for the arylation of halogenated pyrazines. nih.gov For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with various aryl or heteroaryl boronic acids or their pinacol esters to synthesize a range of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized via Suzuki coupling reactions mdpi.com. This methodology offers a versatile route to a diverse library of functionalized pyrazine derivatives. Other palladium-catalyzed reactions like Sonogashira and Heck couplings are also employed for the functionalization of pyrazines researchgate.net. Iron-catalyzed cross-coupling of electron-deficient heterocycles like pyrazine with organoboron species has also been reported semanticscholar.org.

Amidation and Acylation Strategies for Carboxamide Formation

The formation of the N,N-dimethylcarboxamide group is a critical step in the synthesis of the target molecule. This is typically achieved through amidation or acylation reactions. A common method involves the reaction of a pyrazine-2-carboxylic acid or its activated derivative (such as an acyl chloride) with dimethylamine (B145610). For example, pyrazine-2-carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which is then reacted with a substituted amine in the presence of a base like pyridine to yield the corresponding amide nih.gov. Another approach utilizes coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP) to facilitate the direct amidation of a carboxylic acid with an amine mdpi.com. Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines orgsyn.org.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

To enhance reaction rates and improve yields, advanced synthetic techniques such as microwave-assisted synthesis are increasingly being employed. researchgate.net Microwave irradiation can significantly shorten reaction times for various steps in the synthesis of pyrazine derivatives, including condensation and cross-coupling reactions. nih.govscispace.comrsc.org For example, the synthesis of pyrazole derivatives, which shares some synthetic principles with pyrazines, has been effectively accelerated using microwave irradiation dergipark.org.tr. This technique offers a more efficient and environmentally friendly alternative to conventional heating methods.

Precursor Synthesis and Intermediate Derivatization Relevant to this compound

The synthesis of this compound necessitates the preparation of key precursors and the derivatization of intermediates. A plausible synthetic route would start with a commercially available or readily synthesized pyrazine-2-carboxylic acid. This precursor would then undergo bromination to introduce the bromine atom at the 5-position. Subsequent conversion of the carboxylic acid to the corresponding N,N-dimethylcarboxamide would yield the final product.

For instance, a synthetic pathway could involve the bromination of a suitable pyrazine-2-carboxylic acid derivative, followed by an amidation step. Alternatively, a pre-brominated pyrazine precursor could be utilized. The synthesis of related N-substituted pyrazine-2-carboxamides often involves the initial preparation of a substituted pyrazine-2-carboxylic acid, which is then converted to its acyl chloride and reacted with the desired amine nih.govnih.gov.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule.

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number and types of protons in the 5-Bromo-N,N-dimethylpyrazine-2-carboxamide molecule. The expected ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the two methyl groups attached to the amide nitrogen. The chemical shifts (δ) of the pyrazine protons would be influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxamide group. The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns (splitting) would reveal the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyrazine-H |

| Data not available | Data not available | Data not available | Pyrazine-H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom. This includes the four carbon atoms of the pyrazine ring, the carbonyl carbon of the amide group, and the two equivalent methyl carbons. The chemical shifts of the ring carbons would be affected by the substituents, particularly the bromine atom and the carboxamide group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C |

| Data not available | Pyrazine-C-Br |

| Data not available | Pyrazine-C-CONH₂ |

| Data not available | C=O |

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range ¹H-¹³C correlations, respectively. These advanced experiments would provide unambiguous evidence for the connectivity of the atoms within the this compound molecule.

Vibrational Spectroscopy for Molecular Characterization

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include the C=O stretching vibration of the amide group, C-N stretching vibrations, C-H stretching and bending vibrations of the aromatic ring and the methyl groups, and the characteristic vibrations of the pyrazine ring. The presence of the bromine atom would also influence the fingerprint region of the spectrum.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aliphatic) |

| Data not available | Data not available | C=O stretch (amide) |

| Data not available | Data not available | C=N stretch (pyrazine ring) |

| Data not available | Data not available | C-N stretch |

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the pyrazine ring and the C-Br bond, which often give rise to strong Raman signals. The symmetric vibrations and vibrations of non-polar bonds are typically more intense in Raman spectra.

Table 4: Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | Pyrazine ring breathing |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aliphatic) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and structural features of organic compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 0.001 Da), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₈BrN₃O), HRMS would be expected to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. This technique is invaluable for confirming the identity of a newly synthesized compound and differentiating it from potential isomers or impurities.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. A precursor ion of this compound would be isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). The fragmentation pattern observed would offer insights into the compound's connectivity. For instance, characteristic losses, such as the dimethylamino group (-N(CH₃)₂) or the carboxamide moiety (-CONH₂), would help to piece together the molecular structure. This method is instrumental in distinguishing between structural isomers, which might have identical high-resolution masses. The use of ESI-MS/MS is a common tool for the rapid screening of structurally related chemicals and their interactions. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile molecules by transferring them from solution to the gas phase as intact ions, typically with minimal fragmentation. nih.gov ESI-MS is particularly well-suited for polar compounds like this compound. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer, where it would be expected to form a protonated molecule, [M+H]⁺. The resulting mass spectrum would clearly indicate the molecular weight of the compound. ESI's gentle nature ensures that the molecular ion is the most prominent peak, simplifying spectral interpretation. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. Pyrazine derivatives are known to exhibit distinct spectroscopic properties. nih.gov The UV-Vis absorption spectrum of this compound would reveal the wavelengths of light that promote electrons to higher energy orbitals, which is characteristic of its pyrazine core and substituent groups. While specific data for the target compound is not available, related pyrazine carboxamides are studied for their electronic properties. nih.gov

Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state. Many pyrazine derivatives are fluorescent, and the emission spectrum, along with the quantum yield, provides information about the structure and its environment. The presence of the bromine atom, an electron-withdrawing group, would be expected to influence the absorption and emission maxima compared to an unsubstituted pyrazine carboxamide.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. This analysis provides highly accurate data on bond lengths, bond angles, and torsion angles within the molecule.

While the crystal structure for this compound is not publicly documented, data from closely related pyrazine derivatives can serve as an example. For instance, the analysis of other substituted pyrazine compounds reveals detailed information about their solid-state conformation and intermolecular interactions, such as hydrogen bonding or π–π stacking. researchgate.net In a hypothetical crystal structure of the title compound, key parameters would include the planarity of the pyrazine ring, the orientation of the carboxamide group, and the intermolecular contacts dictated by the bromine atom and the amide functionality.

Below is an interactive table representing the type of crystallographic data that would be obtained from a single crystal X-ray diffraction experiment, based on data for a related pyrazine compound.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical value, e.g., 7.5 |

| b (Å) | Hypothetical value, e.g., 15.4 |

| c (Å) | Hypothetical value, e.g., 9.2 |

| β (°) | Hypothetical value, e.g., 91.3 |

| Volume (ų) | Hypothetical value, e.g., 1061 |

| Z | 4 |

| R-factor | Hypothetical value, e.g., 0.05 |

Powder X-ray Diffraction Analysis

No published data available.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

No published data available.

Biological Activity and Mechanistic Investigations in Vitro & Preclinical

Antimicrobial Efficacy Investigations

Comprehensive searches for in vitro and preclinical studies on the antimicrobial properties of 5-Bromo-N,N-dimethylpyrazine-2-carboxamide did not yield any specific results. While the pyrazine (B50134) carboxamide scaffold is of interest in antimicrobial research, this particular derivative appears to be uncharacterized in the scientific literature for its antimicrobial efficacy.

Antitubercular Activity against Mycobacterium tuberculosis Strains

There are no available scientific reports detailing the evaluation of this compound for antitubercular activity against any strains of Mycobacterium tuberculosis. Studies on other pyrazine carboxamide derivatives have been conducted, but these are not directly applicable to the subject compound.

Antibacterial Spectrum and Mechanisms of Action (e.g., Enoyl-ACP Reductase Inhibition)

No studies were found that investigated the broad-spectrum antibacterial activity of this compound. Furthermore, there is no published research exploring its potential mechanism of action, including the inhibition of key bacterial enzymes such as enoyl-ACP reductase.

Antifungal Properties against Pathogenic Fungi

The scientific literature lacks any data on the antifungal properties of this compound against pathogenic fungi. While some related heterocyclic compounds have been explored for antifungal effects, this specific molecule has not been the subject of such investigations.

Antiviral Profiling and Target Engagement (e.g., SARS-CoV-2)

A thorough review of available research indicates that this compound has not been screened for antiviral activity against any viruses, including SARS-CoV-2. Consequently, there is no information regarding its potential viral targets or mechanisms of antiviral action.

Anticancer and Cytotoxic Activity Studies

There is a lack of published research on the anticancer or cytotoxic effects of this compound.

Cell Line Based Cytotoxicity Assays

No data from cell line-based cytotoxicity assays for this compound are available in the public domain. Therefore, its potential to induce cell death in cancerous or non-cancerous cell lines remains uninvestigated.

Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis and modulation of the cell cycle are critical mechanisms through which anticancer agents exert their effects. While direct studies on this compound are not extensively documented, research on analogous pyrazine derivatives provides significant insights into their potential as apoptosis inducers and cell cycle modulators.

One study on a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), demonstrated its ability to inhibit the viability of human leukemia K562 cells with an IC50 of 25µM after 72 hours. rjeid.comnih.gov This compound was shown to induce apoptosis, as evidenced by morphological changes, DNA fragmentation, and an increase in the sub-G1 cell population, which is a hallmark of apoptosis. rjeid.comnih.gov Furthermore, treatment with 2-mOPP led to cell cycle arrest in the G0/G1 phase. rjeid.comnih.gov Mechanistically, this was associated with the downregulation of the anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. rjeid.comnih.gov

Another investigation into imidazo[1,2-a]pyrazine derivatives also highlighted their antiproliferative and apoptotic effects. nih.gov Certain compounds in this series were found to induce apoptosis, an effect that was correlated with their ability to increase intracellular cAMP levels through the inhibition of phosphodiesterase (PDE). nih.gov This suggests that, for some pyrazine derivatives, the apoptotic pathway is linked to their influence on cellular signaling cascades. nih.gov

These findings collectively suggest that pyrazine-containing compounds can interfere with cancer cell proliferation by triggering programmed cell death and arresting the cell cycle. The specific mechanisms can vary between different analogues, involving modulation of key apoptotic proteins or interference with signaling pathways like those regulated by cAMP.

Enzyme and Receptor Inhibition Relevant to Cancer Pathways

Pyrazine derivatives have been identified as potent inhibitors of various enzymes and receptors that are crucial in cancer signaling pathways. nih.govnih.gov A significant number of pyrazine-based small molecules have been developed as kinase inhibitors, which are a major class of targeted cancer therapies. nih.govscilit.com These inhibitors often act as ATP-competitive agents, binding to the ATP pocket of the kinase to block its activity. nih.gov

One prominent example is Gilteritinib, a pyrazine-2-carboxamide derivative, which is a potent dual inhibitor of FLT3 and AXL kinases, with IC50 values of 0.29 nM and 0.73 nM, respectively. nih.gov It has been approved for the treatment of relapsed/refractory acute myeloid leukemia (AML) with FLT3 mutations. nih.gov Another area of interest is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling. The discovery of pyrazine carboxamide HPK1 inhibitors, such as AZ3246, highlights the potential of this chemical scaffold in immuno-oncology. researchgate.netconsensus.app

Furthermore, 3-amino-pyrazine-2-carboxamide derivatives have been developed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov One such derivative, compound 18i, was identified as a pan-FGFR inhibitor that effectively blocked FGFR activation and downstream signaling pathways. nih.gov

The following table summarizes the inhibitory activities of some pyrazine derivatives against key cancer-related enzymes:

| Compound/Derivative Class | Target Enzyme/Receptor | IC50/Activity | Reference |

| Gilteritinib (a pyrazine-2-carboxamide) | FLT3 / AXL | 0.29 nM / 0.73 nM | nih.gov |

| AZ3246 (a pyrazine carboxamide) | HPK1 | Potent inhibitor | researchgate.netconsensus.app |

| Compound 18i (a 3-amino-pyrazine-2-carboxamide) | Pan-FGFR | Submicromolar activity | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Impact of Halogen Substitution on Biological Activity

The nature and position of halogen substituents on the pyrazine ring and associated phenyl groups have a marked impact on the biological activity of pyrazine carboxamide analogues. Studies on various series of these compounds have consistently shown that halogenation can significantly influence their anticancer and antimicrobial properties.

In a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides, a bromo-substituted compound at the para position of the phenyl ring (compound 6e) exhibited good anti-tubercular activity with an IC50 of 2.18 μM. rsc.org Di-halogen substituted phenyl derivatives also showed significant activity against M. tuberculosis. rsc.org This suggests that the presence of halogens, particularly bromine, can be beneficial for the biological activity of these compounds.

Research on halogenated pyrazine-based chalcones has also indicated that derivatives with electron-withdrawing groups, including halogens like 2-bromo or 2-chloro substitutions, showed notable antifungal activity. researchgate.net Furthermore, a study on brominated coelenteramine analogs revealed that a bromophenyl moiety attached to the aminopyrazine core was essential for their anticancer activity. nih.gov The substitution of bromine with chlorine or changing the substitution pattern negatively affected their efficacy. nih.gov

The table below illustrates the effect of halogen substitution on the activity of different pyrazine derivatives.

| Compound Series | Halogen Substitution | Observed Biological Activity | Reference |

| Substituted-N-phenylpyrazine-2-carboxamides | p-bromo | Good anti-tubercular activity (IC50 = 2.18 μM) | rsc.org |

| Halogenated pyrazine-based chalcones | 2-bromo or 2-chloro | Antifungal activity | researchgate.net |

| Brominated coelenteramine analogs | Bromophenyl moiety | Essential for anticancer activity | nih.gov |

Influence of Alkyl and Amide Substituents on Activity Profiles

The nature of alkyl and amide substituents on the pyrazine-2-carboxamide scaffold plays a crucial role in determining the biological activity profile of these compounds. Modifications to these groups can significantly impact their efficacy and selectivity.

Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated that the lipophilicity, which is influenced by alkyl and aryl substituents, is a key determinant of their antimycobacterial and photosynthesis-inhibiting activities. nih.gov For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity, which correlated with its high lipophilicity. nih.gov

In a series of N-(substituted-phenyl)pyrazine-2-carboxamides, the presence of specific substituents on the phenyl ring of the amide was critical for anti-tubercular activity. rsc.org For example, an ortho-methyl substituted compound exhibited potent activity. rsc.org The nature of the amide itself is also important. While direct comparisons for N,N-dimethylamide are scarce, the broader class of pyrazine carboxamides shows that the amide linker is a common feature in many biologically active molecules, including kinase inhibitors. nih.gov

The following table summarizes the influence of some alkyl and amide substituents on the biological activity of pyrazine derivatives.

| Compound Series | Alkyl/Amide Substituent | Observed Biological Activity | Reference |

| Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-bis-trifluoromethylphenyl amide | High antituberculotic activity | nih.gov |

| Substituted-N-phenylpyrazine-2-carboxamides | o-methylphenyl amide | Potent anti-tubercular activity | rsc.org |

| Pyrazine-2-carboxamide derivatives | Varied substituted amino pyridines | Antimycobacterial and antifungal activity | researchgate.net |

Design of Hybrid Compounds and Bioisosteres

The design of hybrid molecules and bioisosteres is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. This approach has been applied to pyrazine derivatives to create novel anticancer agents with improved efficacy.

Hybrid molecules combining the pyrazine core with other pharmacologically active scaffolds have shown promising results. For instance, ligustrazine–curcumin hybrids have demonstrated significant inhibitory effects on lung cancer cell lines, with IC50 values in the low micromolar range. nih.gov These hybrids were found to inhibit thioredoxin reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis. nih.gov Similarly, chalcone–pyrazine hybrids have been synthesized and evaluated for their anticancer activity, with some showing potent inhibition of liver cancer cells and the ability to induce apoptosis. nih.gov

The concept of bioisosteric replacement is also relevant. While specific examples for this compound are not detailed, the general principle involves replacing a functional group with another that has similar physical and chemical properties to improve potency or pharmacokinetic properties. The pyrazine ring itself can be considered a bioisostere of other aromatic systems and is a key component in many approved drugs. nih.gov

The table below presents some examples of pyrazine-based hybrid compounds and their anticancer activities.

| Hybrid Compound Class | Target Cancer Cell Lines | IC50 Values | Reference |

| Ligustrazine–curcumin hybrids | A549 and A549/DDP (lung cancer) | 0.60 to 2.85 μM | nih.gov |

| Chalcone–pyrazine hybrids | BEL-7402 (liver cancer) | 10.74 μM | nih.gov |

| Ligustrazine–deoxycholic acid/cholic acid hybrids | BEL-7402, A549, HCT-8, BGC-823, A2780 | 5.472–8.012 μg/mL | nih.gov |

Pharmacological Mechanisms of Action Investigations

The pharmacological mechanisms of action for pyrazine derivatives are diverse and depend on their specific chemical structures. A predominant mechanism observed for many pyrazine-based anticancer agents is the inhibition of protein kinases. nih.govscilit.com These compounds can target various kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.gov For example, some pyrazine carboxamides function as ATP-competitive inhibitors of kinases like FLT3, AXL, and HPK1. nih.govresearchgate.netconsensus.app

In addition to kinase inhibition, pyrazine derivatives can induce apoptosis through the modulation of apoptotic proteins. As seen with some analogues, they can downregulate anti-apoptotic proteins like Bcl2 and Survivin while upregulating pro-apoptotic proteins such as Bax. rjeid.comnih.gov This shifts the cellular balance towards programmed cell death.

Another investigated mechanism is the inhibition of other critical enzymes. For example, some pyrazine-carboxamide-diphenyl-ether compounds have been identified as novel succinate dehydrogenase inhibitors. acs.org Furthermore, certain pyrazine derivatives have been docked against mycobacterial enoyl-ACP reductase (InhA), suggesting this as a potential target for their antimycobacterial activity. mdpi.com

The table below summarizes some of the known pharmacological mechanisms of action for different classes of pyrazine derivatives.

| Pyrazine Derivative Class | Pharmacological Mechanism | Key Molecular Targets | Reference |

| Pyrazine-2-carboxamides | Kinase Inhibition | FLT3, AXL, HPK1 | nih.govresearchgate.netconsensus.app |

| Phenyl pyrazine-2-carboxylates | Apoptosis Induction | Bcl2, Bax, Survivin | rjeid.comnih.gov |

| Pyrazine-carboxamide-diphenyl-ethers | Enzyme Inhibition | Succinate Dehydrogenase | acs.org |

| 3-Benzylaminopyrazine-2-carboxamides | Enzyme Inhibition (putative) | Enoyl-ACP reductase (InhA) | mdpi.com |

Enzyme Inhibition Studies (e.g., DprE1 inhibitors)

No studies detailing the inhibitory effects of this compound on any enzyme, including the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), have been found. DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a known target for the development of anti-tubercular drugs. The absence of information indicates that either this compound has not been investigated for its DprE1 inhibitory potential, or the results of such studies have not been published.

Receptor Binding and Modulation Studies

Similarly, there is a lack of available data concerning the interaction of this compound with any specific biological receptors. Research into a compound's receptor binding affinity and its capacity to modulate receptor activity is fundamental to understanding its pharmacological effects and potential as a therapeutic agent. Without such studies, the mechanism of action of this compound at the receptor level remains unknown.

Advanced Applications and Future Directions in Pyrazinecarboxamide Research

Lead Compound Identification and Optimization in Drug Discovery

The process of identifying and optimizing lead compounds is a cornerstone of modern drug discovery. danaher.com A lead compound is a chemical entity that exhibits a desired biological activity and serves as a starting point for the development of a drug candidate through a process of chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.com The pyrazinecarboxamide core has proven to be a fruitful scaffold for the identification of novel lead compounds targeting a variety of biological targets.

A notable example is the discovery of AZD7687, a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), which evolved from a pyrazinecarboxamide-based lead compound. nih.govacs.org The optimization process involved a rational design approach to improve potency, selectivity, and physicochemical properties, ultimately leading to a clinical candidate. nih.govacs.org Similarly, the development of AZ3246, a selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, originated from the optimization of a pyrazine (B50134) carboxamide lead. nih.gov This optimization was guided by structure-based drug design to achieve high selectivity and favorable pharmacokinetic profiles. nih.gov

The structure-activity relationship (SAR) of pyrazinecarboxamide derivatives is a critical aspect of lead optimization. Studies have shown that substitutions at various positions of the pyrazine ring significantly influence biological activity. For instance, in the context of antimycobacterial agents, substitutions at the 3, 5, and 6 positions of the pyrazinoic acid (POA) scaffold, the active metabolite of pyrazinamide, have been explored to improve potency and overcome resistance. nih.gov Alkylamino-group substitutions at the 3 and 5 positions of POA were found to be up to 5 to 10-fold more potent than the parent compound. nih.gov

The following table provides examples of lead optimization from pyrazinecarboxamide scaffolds:

| Compound | Target | Key Optimization Strategies | Outcome |

| AZD7687 | DGAT1 | Rational design to improve potency, selectivity, and DMPK properties. nih.govacs.org | Clinical candidate with excellent pharmacokinetic properties. nih.govacs.org |

| AZ3246 | HPK1 | Structure-based drug design to enhance selectivity. nih.gov | Highly selective inhibitor with antitumor activity. nih.gov |

| POA Analogs | PanD (Mtb) | Ring and carboxylic acid bioisosteres; substitutions at positions 3, 5, and 6. nih.gov | Analogs with enhanced antimicrobial activity. nih.gov |

Development of Novel Chemical Probes and Biological Tools

While the primary focus of pyrazinecarboxamide research has been on therapeutic applications, the development of novel chemical probes and biological tools from this scaffold represents a promising future direction. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target, thereby helping to elucidate its function.

A recent study highlighted the design and synthesis of a novel pyrazine-bridged D-A-D type fluorescent probe for long-term live cell imaging. frontiersin.org This probe demonstrated good photostability, low cytotoxicity, and the ability to permeate live cell membranes, making it a valuable tool for dynamic monitoring within living cells. frontiersin.org Although this specific example is not a carboxamide, it underscores the potential of the pyrazine core in the development of biological imaging tools. The principles of its design, focusing on photophysical properties and biocompatibility, could be applied to pyrazinecarboxamide derivatives.

The development of pyrazinecarboxamide-based probes could be instrumental in target validation and studying the mechanism of action of drugs. For example, a fluorescently labeled version of a potent and selective pyrazinecarboxamide inhibitor could be used to visualize its distribution within cells and confirm its engagement with the intended target. While specific examples of 5-Bromo-N,N-dimethylpyrazine-2-carboxamide being used as a chemical probe are not yet prevalent in the literature, its structural features suggest that it could be a suitable starting point for the design of such tools.

Strategies for Enhancing Selectivity and Potency of Pyrazinecarboxamide Derivatives

A critical challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities. Researchers are employing various strategies to enhance the selectivity and potency of pyrazinecarboxamide derivatives.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of more selective and potent inhibitors. The optimization of the HPK1 inhibitor AZ3246 heavily relied on this strategy to achieve high selectivity over other kinases. nih.gov By understanding the specific interactions between the pyrazine carboxamide scaffold and the HPK1 active site, researchers were able to introduce modifications that favored binding to the target enzyme.

Another strategy involves exploring different substitution patterns on the pyrazine ring and the carboxamide moiety. A study on substituted pyrazinecarboxamides as antimycobacterial agents demonstrated that the nature and position of substituents have a profound impact on activity. mdpi.com For instance, the introduction of a t-butyl group and a chlorine atom on the pyrazine ring, combined with a 3,5-dibromo-4-hydroxyphenyl group on the amide, resulted in a compound with high activity against Mycobacterium tuberculosis. mdpi.com

The following table summarizes strategies to enhance the selectivity and potency of pyrazinecarboxamides:

| Strategy | Description | Example |

| Structure-Based Drug Design | Utilizing the 3D structure of the target to guide inhibitor design. | Optimization of AZ3246 as a selective HPK1 inhibitor. nih.gov |

| Systematic SAR Studies | Exploring the impact of different substituents on activity and selectivity. | Synthesis and evaluation of a series of substituted pyrazinecarboxamides against M. tuberculosis. mdpi.com |

| Fragment Recombination | Combining structural fragments from known inhibitors to create novel scaffolds. | Design of pyrazine-carboxamide-diphenyl-ethers as novel succinate dehydrogenase inhibitors. acs.org |

Exploration of New Therapeutic Areas for Pyrazinecarboxamide Scaffolds

The versatility of the pyrazinecarboxamide scaffold has led to its exploration in a growing number of therapeutic areas beyond its traditional use in tuberculosis treatment.

Immuno-oncology is a rapidly emerging field that utilizes the body's own immune system to fight cancer. mdpi.com Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. nih.gov The development of selective pyrazine carboxamide HPK1 inhibitors like AZ3246 demonstrates the potential of this scaffold in enhancing anti-tumor immunity. nih.gov

Neurodegenerative diseases , such as Alzheimer's and Parkinson's disease, represent a significant unmet medical need. Recent research suggests a link between the immune system and neurodegeneration, opening up possibilities for immunotherapies in this area. nih.gov While the direct application of pyrazinecarboxamides in neurodegenerative diseases is still in its early stages, their ability to modulate kinase activity could be relevant for targeting pathways implicated in these disorders. For instance, some cancer drugs are being investigated for their potential in treating neurodegenerative diseases. news-medical.net

The following table outlines some of the new therapeutic areas being explored for pyrazinecarboxamide scaffolds:

| Therapeutic Area | Target/Mechanism | Rationale |

| Immuno-Oncology | HPK1 Inhibition | Enhancing T-cell mediated anti-tumor immunity. nih.gov |

| Neurodegenerative Diseases | Kinase Modulation | Targeting signaling pathways involved in neuroinflammation and neuronal cell death. nih.gov |

| Metabolic Diseases | DGAT1 Inhibition | Regulating triglyceride synthesis for the treatment of conditions like obesity and type 2 diabetes. nih.govacs.org |

| Infectious Diseases | Various bacterial and fungal targets | Development of novel antimicrobial agents to combat drug resistance. mdpi.commdpi.com |

Integration of Computational and Experimental Approaches for Accelerated Research

The synergy between computational and experimental methods has become indispensable in modern drug discovery, significantly accelerating the research and development process. researchgate.netjddhs.com This integrated approach is being increasingly applied to the study of pyrazinecarboxamides.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. uran.uabiointerfaceresearch.com QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.gov For example, QSAR analysis of tricyclic quinoline derivatives, which share some structural similarities with pyrazinecarboxamides, helped to identify key molecular descriptors that influence their diuretic activity. uran.ua

Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a target protein. openmedicinalchemistryjournal.comeco-vector.com This method is crucial for understanding the binding mode of pyrazinecarboxamide inhibitors and for designing new analogues with improved affinity. nih.gov In the development of novel anti-tubercular pyrazine-based agents, molecular docking was used to predict their binding to the pantothenate synthetase enzyme. nih.gov

The integration of these computational tools with experimental techniques such as high-throughput screening and X-ray crystallography provides a powerful platform for the rational design and optimization of pyrazinecarboxamide-based drug candidates. jddhs.com This approach allows for a more efficient exploration of the vast chemical space and a higher probability of success in identifying promising therapeutic agents.

Q & A

Q. What are the common synthetic routes for 5-Bromo-N,N-dimethylpyrazine-2-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed Suzuki cross-coupling reactions, where 5-bromo-2-methylpyridine derivatives react with arylboronic acids under mild conditions . Alternative methods include coupling with isobutyl chloroformate and subsequent purification via column chromatography (e.g., CHCl/MeOH 99.2:0.8) to achieve yields of ~22% . Optimization involves adjusting catalysts (e.g., Pd(PPh)), temperature, and solvent systems (e.g., DMF or THF) to improve efficiency.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm substituent positions and purity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection to assess purity (>95% typically required for biological assays) .

- X-ray crystallography to resolve crystal packing and intermolecular interactions, such as halogen bonding .

Q. How does the bromine substituent influence substitution reactions in this compound?

The bromine atom at the pyrazine 5-position is highly reactive in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). For example, bromine can be replaced with amines, thiols, or aryl groups under controlled conditions, enabling diversification into derivatives like 5-amino or 5-aryl analogs . Reaction rates depend on solvent polarity and catalyst selection (e.g., CuI for Ullmann couplings) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound?

Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing carboxamide group at position 2 directs electrophilic substitution to the 5-position. The bromine atom’s leaving group ability is enhanced by resonance stabilization from the pyrazine ring’s π-system. Kinetic studies using LC-MS can track intermediate formation during substitution .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model binding to enzymes or receptors. For example, the dimethylcarboxamide group may form hydrogen bonds with active-site residues, while the bromine contributes to hydrophobic interactions. Comparative MD trajectories (≥100 ns) can assess binding stability .

Q. What structure-activity relationships (SAR) are observed when modifying substituents on the pyrazine ring?

SAR studies show that:

- Replacing bromine with chlorine reduces steric bulk but may lower electrophilicity.

- Adding electron-donating groups (e.g., -OCH) at position 3 increases solubility but decreases reactivity in cross-couplings.

- Bioactivity data (e.g., IC values against kinases) highlight the importance of the dimethylcarboxamide group for target affinity .

Q. How do crystal packing and halogen bonding affect the compound’s physicochemical properties?

X-ray diffraction reveals C–Br⋯N halogen bonds (3.2–3.4 Å) and π-π stacking (3.8 Å between pyrazine rings), which stabilize the crystal lattice. These interactions correlate with melting point elevation and reduced solubility in nonpolar solvents .

Q. What alternative catalytic systems can improve the efficiency of its synthesis?

Recent advances include:

- Photoredox catalysis for C–Br bond activation under visible light.

- Nickel catalysts (e.g., NiCl(dme)) for cross-couplings in greener solvents (e.g., ethanol/water mixtures) .

Q. What degradation pathways are observed under accelerated stability testing?

Forced degradation studies (acid/base/oxidative stress) monitored via LC-MS show:

- Hydrolysis of the carboxamide to carboxylic acid under acidic conditions.

- Debromination via radical pathways under UV light. Stabilizers like BHT (butylated hydroxytoluene) can mitigate decomposition .

Q. How does this compound compare to halogenated pyrazine analogs in biological assays?

Comparative studies with 5-chloro or 5-fluoro analogs reveal:

Q. Methodological Notes

- Synthetic protocols should include inert atmosphere (N/Ar) to prevent palladium catalyst deactivation .

- Crystallography data must be deposited in the Cambridge Structural Database (CSD) for reproducibility .

- Biological testing requires strict adherence to OECD guidelines for in vitro assays (e.g., MTT assays for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.